[6-(Furan-3-yl)pyridin-3-yl]methanamine

Lipophilicity Regioisomer comparison ADME prediction

[6-(Furan-3-yl)pyridin-3-yl]methanamine (CAS 1823499-29-1) is a heterocyclic primary amine (C₁₀H₁₀N₂O, MW 174.20 g/mol) consisting of a pyridine core substituted at the 6-position with a furan-3-yl ring and at the 3-position with an aminomethyl (–CH₂NH₂) group. Its computed physicochemical descriptors include XLogP3 of 0.4, topological polar surface area (TPSA) of 52.1 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds.

Molecular Formula C10H10N2O
Molecular Weight 174.2 g/mol
CAS No. 1823499-29-1
Cat. No. B1445923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(Furan-3-yl)pyridin-3-yl]methanamine
CAS1823499-29-1
Molecular FormulaC10H10N2O
Molecular Weight174.2 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1CN)C2=COC=C2
InChIInChI=1S/C10H10N2O/c11-5-8-1-2-10(12-6-8)9-3-4-13-7-9/h1-4,6-7H,5,11H2
InChIKeyWUWYDYMDAYQQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(Furan-3-yl)pyridin-3-yl]methanamine (CAS 1823499-29-1): Procurement-Relevant Identity, Physicochemical Profile, and In-Class Context


[6-(Furan-3-yl)pyridin-3-yl]methanamine (CAS 1823499-29-1) is a heterocyclic primary amine (C₁₀H₁₀N₂O, MW 174.20 g/mol) consisting of a pyridine core substituted at the 6-position with a furan-3-yl ring and at the 3-position with an aminomethyl (–CH₂NH₂) group [1]. Its computed physicochemical descriptors include XLogP3 of 0.4, topological polar surface area (TPSA) of 52.1 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound belongs to the furanopyridine methanamine class, which has been investigated for cytochrome P450 2A6 (CYP2A6) inhibition, fragment-based drug discovery, and as a versatile synthetic intermediate for kinase-targeted and anti-infective small molecules [2][3]. It is commercially available from multiple vendors at purities of 95% (AKSci) to 98% (Leyan) .

Why Generic Substitution of [6-(Furan-3-yl)pyridin-3-yl]methanamine Fails: Regioisomeric and Pharmacophoric Specificity


The furanopyridine methanamine scaffold contains three structural variables—furan attachment position (2- vs. 3-furyl), pyridine substitution pattern, and amine N-substitution—each of which can profoundly alter target binding and selectivity. In the CYP2A6 inhibitor series, replacement of the furan-2-yl with thiophene or other heterocycles yielded IC₅₀ differences exceeding 10-fold, and N-methylation of the amine shifted potency and metabolic stability [1]. Crystallographic evidence demonstrates that the methanamine side chain directly coordinates the heme iron in CYP2A6, making the precise spatial relationship between the amine and the furan oxygen critical for binding geometry [1]. The 3-furyl isomer ([6-(furan-3-yl)pyridin-3-yl]methanamine) presents a different hydrogen-bond acceptor vector compared to the 2-furyl analog, which may be advantageous or disadvantageous depending on the target pocket. Consequently, substituting one regioisomer for another without experimental validation risks loss of activity, altered selectivity, or unanticipated off-target effects [2].

Quantitative Differentiation Evidence for [6-(Furan-3-yl)pyridin-3-yl]methanamine Versus Closest Analogs


Regioisomeric XLogP3 Differentiation: [6-(Furan-3-yl)pyridin-3-yl]methanamine vs. 2-Furyl Isomer and CYP2A6 Probe

Among three closely related C₁₀H₁₀N₂O methanamine regioisomers, the target compound [6-(furan-3-yl)pyridin-3-yl]methanamine exhibits a computed XLogP3 of 0.4, which is 0.1 log unit lower than both the 2-furyl isomer [6-(furan-2-yl)pyridin-3-yl]methanamine (XLogP3 = 0.5) [1] and the CYP2A6 inhibitor probe (5-(pyridin-3-yl)furan-2-yl)methanamine (XLogP3 = 0.5) [2]. Topological polar surface area is identical across all three at 52.1 Ų, and all share 1 HBD, 3 HBA, and 2 rotatable bonds [1][2][3]. The 0.1-unit lower XLogP3 of the target translates to a predicted ~1.26-fold lower octanol-water partition coefficient, suggesting marginally higher aqueous solubility and potentially altered membrane permeability relative to the 2-furyl comparator [3].

Lipophilicity Regioisomer comparison ADME prediction

Fragment-Based Screening Differentiation: 3-Furyl vs. 2-Furyl Isomer in Endothiapepsin Binding

The 2-furyl regioisomer 1-[6-(furan-2-yl)pyridin-3-yl]methanamine has been validated as a crystallographic fragment hit against endothiapepsin (PDB 5DQ4, resolution 1.15 Å), where it binds with the furan oxygen and pyridine nitrogen engaging distinct protein hydrogen-bond contacts [1]. The target 3-furyl isomer differs by the position of the furan oxygen atom: in the 2-furyl series, the oxygen is adjacent to the pyridine attachment point and oriented toward the pyridine nitrogen; in the 3-furyl series, the oxygen is positioned one bond further from the attachment point, creating a different electrostatic and hydrogen-bond-acceptor vector relative to the aminomethyl group [2]. This altered geometry may enable productive interactions with protein pockets that are inaccessible to the 2-furyl isomer, or conversely may diminish binding to targets that prefer the 2-furyl arrangement. The PDB 5DQ4 structure provides a direct structural baseline against which the 3-furyl analog can be evaluated in soaking or co-crystallization experiments [1].

Fragment-based drug discovery Endothiapepsin Crystallographic fragment screening

CYP2A6 Inhibition Class-Level Inference: Contextualizing the 3-Furyl Scaffold Against Known Furan-Based CYP2A6 Inhibitors

The structurally related compound (5-(pyridin-3-yl)furan-2-yl)methanamine has been extensively characterized as a CYP2A6 inhibitor with IC₅₀ values of 200 nM and 270 nM in two independent bioassays and a Ki of 40–100 nM . Crystallographic data (PDB 2FDW, 2FDV, 2FDU) confirm that the methanamine nitrogen of furan-2-yl methanamine series directly coordinates the heme iron (Type II binding), with the furan oxygen positioned in a hydrophobic sub-pocket [1]. The target compound [6-(furan-3-yl)pyridin-3-yl]methanamine differs in two key respects: (i) the furan is attached at the pyridine 6-position rather than being directly linked via the furan 2-position, and (ii) the aminomethyl group is on the pyridine ring rather than the furan ring. These topological differences reposition both the metal-coordinating amine and the heterocyclic oxygen by approximately 2–3 bond lengths, which may alter the compound's Type II binding propensity, heme coordination geometry, and selectivity across CYP isoforms. The N-methylated analog N-methyl(5-(pyridin-3-yl)furan-2-yl)methanamine (PDB 2FDV) and N,N-dimethyl analog (PDB 2FDU) further demonstrate that even minor amine substitution modulates inhibitory potency [1]. No direct CYP2A6 inhibition data exist for the target compound; activity must be verified experimentally.

CYP2A6 inhibition Nicotine metabolism Type II binding

Commercial Availability and Purity Cross-Vendor Comparison: [6-(Furan-3-yl)pyridin-3-yl]methanamine vs. Positional Isomers

[6-(Furan-3-yl)pyridin-3-yl]methanamine (CAS 1823499-29-1) is stocked by multiple independent vendors with specified minimum purities of 95% (AKSci) and 98% (Leyan) . In contrast, the positional isomer (5-(furan-3-yl)pyridin-3-yl)methanamine (CAS 1346687-22-6) is predominantly listed at 95% minimum purity across vendors , and the 2-furyl isomer (CAS 441055-75-0) has limited direct commercial availability as the free base with comparable quality documentation [1]. The target compound benefits from availability at the 98% purity tier, which reduces the burden of post-purchase purification for applications requiring high chemical homogeneity (e.g., biophysical assays, crystallographic fragment soaking). Its synthesis via Suzuki coupling of 3-furylboronic acid with 3-bromopyridine derivatives is well-precedented, supporting reliable resupply [2]. The compound is classified as non-hazardous for DOT/IATA transport, simplifying international procurement logistics .

Chemical procurement Purity specification Vendor comparison

Primary Amine Derivatization Versatility: [6-(Furan-3-yl)pyridin-3-yl]methanamine vs. N-Methylated Analogs

[6-(Furan-3-yl)pyridin-3-yl]methanamine contains a free primary amine (–CH₂NH₂) that is amenable to a broad set of derivatization reactions including: reductive amination to secondary/tertiary amines, amide coupling with carboxylic acids, urea formation with isocyanates, sulfonamide synthesis with sulfonyl chlorides, and reductive alkylation [1]. By contrast, the N-methyl analog N-methyl-[6-(2-furyl)pyridin-3-yl]methylamine (CAS 886851-44-1) and the N,N-dimethyl analog of the CYP2A6 series (PDB 2FDU) have exhausted one or both N-substitution sites, limiting further diversification at the amine. The target compound's primary amine also allows for bioconjugation strategies (e.g., via NHS-ester or isothiocyanate chemistry) that are inaccessible to secondary or tertiary amine analogs [2]. In the CYP2A6 series, the transition from primary amine (PDB 2FDW) to N-methyl (PDB 2FDV) to N,N-dimethyl (PDB 2FDU) progressively altered inhibitory potency and maintained heme coordination but with distinct binding poses [2].

Synthetic intermediate Amine derivatization Chemical library synthesis

Validated Research and Industrial Application Scenarios for [6-(Furan-3-yl)pyridin-3-yl]methanamine (CAS 1823499-29-1)


Fragment-Based Lead Discovery Campaigns Targeting Aspartyl Proteases or Heme-Containing Enzymes

The 2-furyl isomer of this compound has been validated as a crystallographic fragment hit against endothiapepsin (PDB 5DQ4, resolution 1.15 Å), demonstrating that the furanopyridine methanamine scaffold is competent for fragment-based drug discovery [1]. The 3-furyl isomer ([6-(furan-3-yl)pyridin-3-yl]methanamine) provides a distinct hydrogen-bond acceptor vector (furan oxygen repositioned ~1.1 Å relative to the pyridine attachment), enabling exploration of complementary binding modes against aspartyl protease targets or heme-containing enzymes such as CYP2A6, where the primary amine can coordinate the heme iron in a Type II binding mode as demonstrated for the furan-2-yl methanamine series [2]. Procurement of this compound at 98% purity supports direct use in fragment soaking experiments without pre-purification, reducing experimental turnaround time.

CYP2A6 Structure–Activity Relationship Expansion with Novel Scaffold Topology

The furanopyridine methanamine class exhibits validated CYP2A6 inhibition with nanomolar potency (IC₅₀ 200–270 nM, Ki 40–100 nM for the furan-2-yl analog) [1]. However, the established SAR is largely confined to the (5-(pyridin-3-yl)furan-2-yl)methanamine topology [2]. [6-(Furan-3-yl)pyridin-3-yl]methanamine introduces two topological changes—moving the furan attachment to the pyridine 6-position and placing the aminomethyl on the pyridine rather than the furan ring—that have not been characterized in published CYP2A6 inhibition studies. This scaffold is therefore suitable for probing whether CYP2A6 can accommodate alternative ligand geometries while maintaining heme coordination, potentially opening avenues for isoform selectivity that the established series cannot address.

Kinase Inhibitor Intermediate via Primary Amine Derivatization

The target compound's primary amine permits rapid diversification into amide, urea, sulfonamide, and secondary/tertiary amine derivatives [1]. Furopyridine scaffolds have been disclosed as kinase inhibitor cores in patent literature (e.g., EP2940022 covering furo[3,2-b]pyridines as CLK/DYRK inhibitors) [2], and several 6-(furan-3-yl)pyridine-containing compounds appear in kinase-focused patent families and BindingDB entries with activities against JAK3 (IC₅₀ = 51 nM in one example) and other kinases [3]. [6-(Furan-3-yl)pyridin-3-yl]methanamine serves as a versatile synthetic intermediate for building kinase-focused compound libraries by appending various warheads (e.g., acrylamides, sulfonyl fluorides) or pharmacophoric elements via the free amine, enabling parallel SAR exploration that is not feasible with N-alkylated analogs.

Antimicrobial Lead Identification Leveraging 3-Furyl Heterocyclic Architecture

Both the target compound [1] and its close analog 6-(furan-3-yl)nicotinic acid [2] have been reported in preliminary studies to exhibit antimicrobial activity against multi-drug resistant bacterial strains. The 3-furyl substitution pattern is less common in anti-infective chemical matter compared to the 2-furyl series, offering a differentiation opportunity for discovering agents with novel resistance profiles. The primary amine handle allows for further optimization through amide coupling with carboxylic acid-containing pharmacophores known to enhance bacterial cell penetration. While quantitative MIC data remain to be published in peer-reviewed form, the scaffold's structural novelty relative to mainstream anti-infective chemotypes supports its inclusion in phenotypic screening libraries.

Quote Request

Request a Quote for [6-(Furan-3-yl)pyridin-3-yl]methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.